molecular formula C10H6BrNO2 B1380763 6-Bromoisoquinoline-1-carboxylic acid CAS No. 1256806-36-6

6-Bromoisoquinoline-1-carboxylic acid

Cat. No. B1380763
CAS RN: 1256806-36-6
M. Wt: 252.06 g/mol
InChI Key: ANZOUZGYCRVCPT-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-1-carboxylic acid is a compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.07 . It is a solid substance that is stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6BrNO2/c11-7-1-2-8-6 (5-7)3-4-12-9 (8)10 (13)14/h1-5H, (H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in dry conditions at 2-8°C . The boiling point and other physical properties are not explicitly mentioned in the literature.

Scientific Research Applications

Synthesis and Derivatization Methods

6-Bromoisoquinoline-1-carboxylic acid plays a crucial role in various synthetic processes. For example, it has been used in the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, significant in modulating nuclear receptors (Forró et al., 2016). Another study describes the synthesis of a bromoquinolinium reagent for analyzing biological carboxylic acids, showcasing the potential of brominated isoquinolines in analytical chemistry (Mochizuki et al., 2013).

Antibacterial Properties

Brominated isoquinolines have shown promising antibacterial properties. Research has found that certain 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids exhibit significant activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).

Photolabile Protecting Groups

In photochemistry, brominated hydroxyquinoline, closely related to bromoisoquinoline, has been utilized as a photolabile protecting group for carboxylic acids. This group is sensitive to multiphoton excitation and is useful in vivo, indicating the potential of brominated isoquinolines in biological applications (Fedoryak & Dore, 2002).

Novel Compounds and Drug Leads

Research has also focused on the synthesis of novel compounds involving brominated isoquinolines. For instance, a study on the synthesis and testing of a unique isoquinoline-3-carboxylic-based anti-tumor lead suggests the potential of these compounds in therapeutic applications (Gao et al., 2015).

Safety and Hazards

The safety information for 6-Bromoisoquinoline-1-carboxylic acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

6-bromoisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZOUZGYCRVCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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